(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone
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Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone is a complex organic compound that features a unique combination of a dihydrobenzo dioxin ring and a hydroxypiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the Pd-catalyzed asymmetric intramolecular aryl C–O bond formation. This method employs a chiral spirodiphosphine monoxide ligand with a 1,1′-spirobiindane backbone (SDP(O)) to achieve high enantioselectivity .
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to increase yield and purity while minimizing side reactions. This often involves the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group or the piperidinyl nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanol
- (2,3-Dihydrobenzo[b][1,4]dioxin-5-amine)
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene
Uniqueness
What sets (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypiperidin-1-yl)methanone apart from similar compounds is its combination of the dihydrobenzo dioxin ring and the hydroxypiperidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-(3-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c16-10-4-3-7-15(8-10)14(17)13-9-18-11-5-1-2-6-12(11)19-13/h1-2,5-6,10,13,16H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAYGGBYURUVNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2COC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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